

# Physical and chemical characteristics of 4-Pyridoxic Acid.

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## Compound of Interest

Compound Name: 4-Pyridoxic Acid-d3

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## 4-Pyridoxic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

4-Pyridoxic acid (4-PA) is the principal catabolite of vitamin B6, an essential nutrient involved in over 140 enzymatic reactions in the human body. The accurate measurement and understanding of 4-PA's physicochemical properties are crucial for assessing vitamin B6 status, investigating metabolic disorders, and in drug development. This technical guide provides an in-depth overview of the core physical and chemical characteristics of 4-pyridoxic acid, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway. All quantitative data is presented in structured tables for clarity and comparative ease.

### Chemical Identity and Physical Properties

4-Pyridoxic acid is a pyridine derivative characterized by a carboxylic acid, a hydroxyl group, a hydroxymethyl group, and a methyl group attached to the pyridine ring.<sup>[1][2]</sup>

Identifier	Value	Source
IUPAC Name	3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid	[1]
CAS Number	82-82-6	[1]
Chemical Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>	[1]
Molecular Weight	183.16 g/mol	
Appearance	White to off-white crystalline powder	

Table 1: Chemical Identifiers of 4-Pyridoxic Acid

Physical Property	Value	Source
Melting Point	247-248 °C	
Boiling Point	584.5 ± 50.0 °C (predicted)	
Solubility	Slightly soluble in water, alcohol, and pyridine. Insoluble in ether. Soluble in aqueous alkaline solutions.	
pKa <sub>1</sub> (Carboxylic Acid)	5.50	
pKa <sub>2</sub> (Phenolic Hydroxyl)	9.75	

Table 2: Physical Properties of 4-Pyridoxic Acid

## Spectral Characteristics

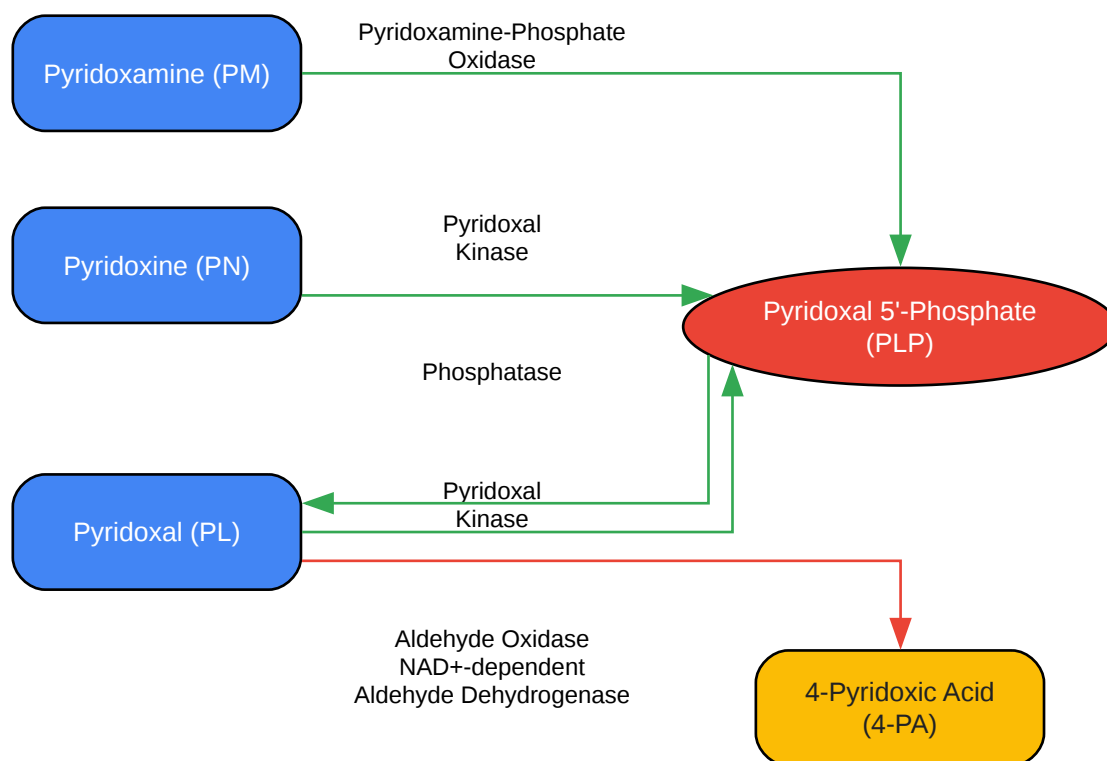
The structural features of 4-pyridoxic acid give rise to a characteristic spectral profile, which is instrumental in its identification and quantification.

Spectroscopic Technique	Key Features	Source
$^1\text{H}$ NMR	Signals corresponding to the methyl, hydroxymethyl, and aromatic protons.	
$^{13}\text{C}$ NMR	Resonances for the carboxylic acid, aromatic carbons, methyl, and hydroxymethyl carbons.	
Infrared (IR)	Characteristic absorption bands for O-H, C=O (carboxylic acid), and C=C/C=N (aromatic ring) stretching vibrations.	
UV-Vis	Exhibits characteristic blue fluorescence with a maximum at pH 3 to 4.	

Table 3: Spectral Properties of 4-Pyridoxic Acid

## Biological Role and Metabolism

4-Pyridoxic acid is the primary end-product of vitamin B6 metabolism and is excreted in the urine. Its formation is a key indicator of vitamin B6 status in the body. The metabolic pathway involves the conversion of various forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) to the active coenzyme form, pyridoxal 5'-phosphate (PLP). Subsequently, pyridoxal is oxidized to 4-pyridoxic acid in the liver. This oxidation is catalyzed by two key enzymes: aldehyde oxidase and a NAD<sup>+</sup>-dependent aldehyde dehydrogenase.



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**Figure 1:** Metabolic Pathway of Vitamin B6 to 4-Pyridoxic Acid

## Experimental Protocols

### Synthesis of 4-Pyridoxic Acid

A chemical synthesis for 4-pyridoxic acid was first reported by Huff and Perlzweig in 1944. The detailed experimental protocol from the original publication could not be fully retrieved. The general approach involves the chemical modification of a suitable pyridine precursor to introduce the required functional groups.

General Synthetic Strategy (based on available information):

The synthesis likely involves a multi-step process starting from a commercially available pyridine derivative. Key steps would include:

- Introduction of substituents: Stepwise introduction of the methyl, hydroxymethyl, and carboxyl groups onto the pyridine ring through various organic reactions.

- **Oxidation/Reduction:** Use of appropriate oxidizing or reducing agents to achieve the desired oxidation states of the functional groups.
- **Purification:** The final product is typically purified by recrystallization.

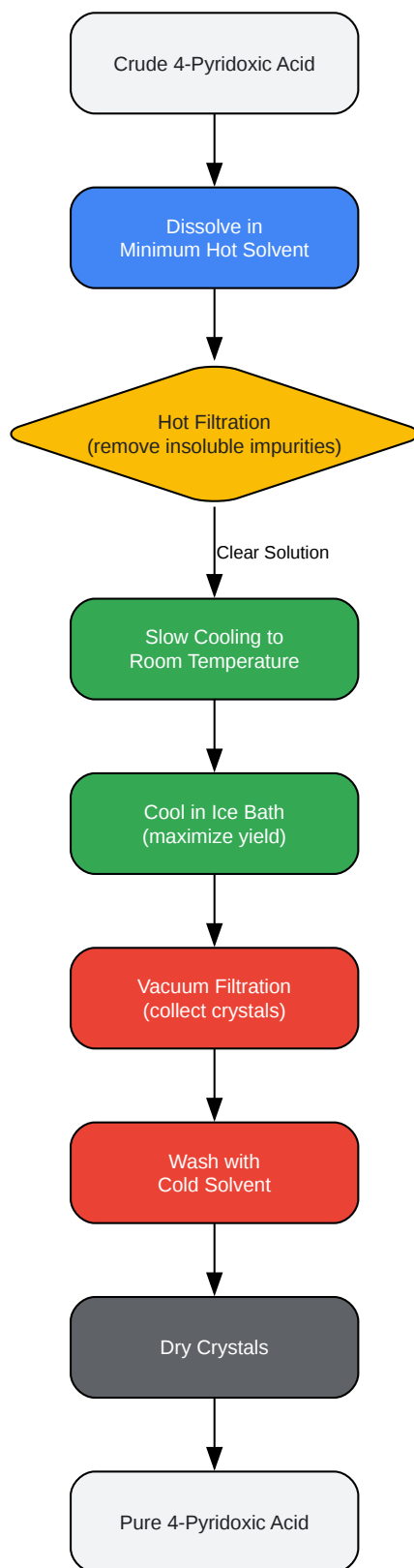
For researchers requiring the synthesis of 4-pyridoxic acid, consulting the original publication by Huff, J. W., & Perlzweig, W. A. (1944) in *The Journal of Biological Chemistry*, 155(1), 345-355 is recommended for the detailed procedure.

## Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. While a specific detailed protocol for 4-pyridoxic acid is not readily available, the general principles can be applied.

General Recrystallization Protocol:

- **Solvent Selection:** Choose a solvent in which 4-pyridoxic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its properties, a polar solvent like water or ethanol, or a mixture, would be a suitable starting point.
- **Dissolution:** Dissolve the crude 4-pyridoxic acid in a minimum amount of the hot solvent to form a saturated solution.
- **Hot Filtration (if necessary):** If insoluble impurities are present, filter the hot solution by gravity to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of 4-pyridoxic acid will decrease, leading to the formation of crystals.
- **Complete Crystallization:** To maximize the yield, the flask can be placed in an ice bath to further decrease the temperature.
- **Isolation and Drying:** Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.



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**Figure 2:** General Workflow for Recrystallization

## Determination of 4-Pyridoxic Acid in Human Urine by HPLC-UV

This protocol is adapted from a validated method for the quantification of 4-pyridoxic acid in urine samples.

### 4.3.1. Reagents and Materials

- 4-Pyridoxic acid standard
- Perchloric acid (6%)
- Methanol (HPLC grade)
- Sodium phosphate buffer (35 mM)
- Sodium heptane sulfonate (2.5 mM)
- o-Phosphoric acid (85%)
- Purified water (HPLC grade)
- Urine samples

### 4.3.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Symmetry® C18 column (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent
- Vortex mixer
- Centrifuge

### 4.3.3. Preparation of Solutions

- Mobile Phase: Prepare a mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate. Adjust the pH to 3.5 with 85% o-phosphoric

acid.

- Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of 4-pyridoxic acid standard in purified water.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with charcoal-pretreated blank urine to achieve concentrations ranging from 0.0125  $\mu\text{M}$  to 0.8  $\mu\text{M}$ .

#### 4.3.4. Sample Preparation

- To a 1.5 mL microcentrifuge tube, add 500  $\mu\text{L}$  of urine sample.
- Add 500  $\mu\text{L}$  of 6% perchloric acid to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Carefully transfer the supernatant to a clean microcentrifuge tube.
- Centrifuge the supernatant again at 10,000 x g for 5 minutes.
- Transfer the final supernatant to an HPLC vial for analysis.

#### 4.3.5. HPLC Conditions

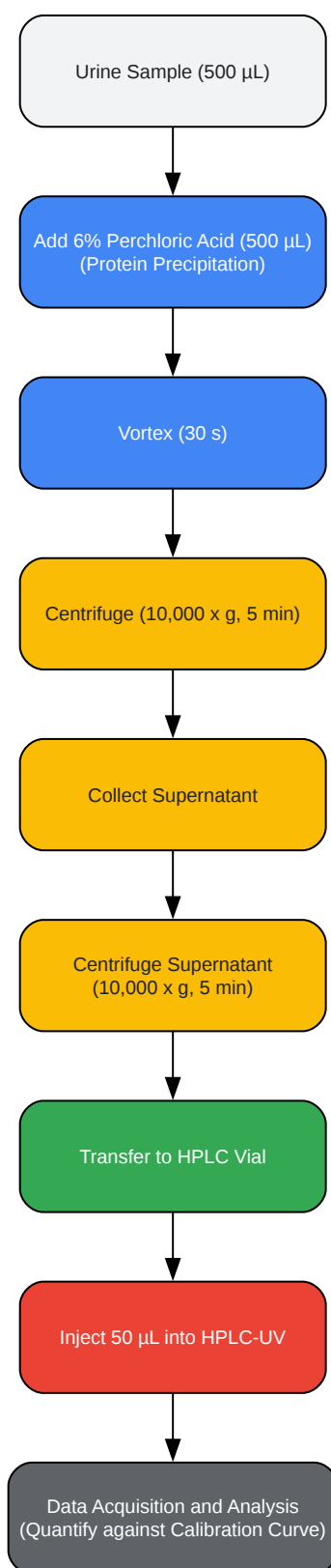
- Column: Symmetry® C18 (250 mm  $\times$  4.6 mm, 5  $\mu\text{m}$ )
- Mobile Phase: As prepared in section 4.3.3.
- Flow Rate: 1.0 mL/min (typical, may require optimization)
- Injection Volume: 50  $\mu\text{L}$
- Column Temperature: 25  $^{\circ}\text{C}$
- Detection Wavelength: 302 nm



- Retention Time: Approximately 8.0 minutes for 4-pyridoxic acid.

#### 4.3.6. Quantification

- Construct a calibration curve by plotting the peak area of the 4-pyridoxic acid standards against their known concentrations.
- Determine the concentration of 4-pyridoxic acid in the urine samples by interpolating their peak areas from the calibration curve.



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**Figure 3:** Workflow for HPLC-UV Analysis of 4-Pyridoxic Acid in Urine

## Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of 4-pyridoxic acid, its biological significance as a major metabolite of vitamin B6, and comprehensive experimental protocols for its analysis. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and more accurate assessment of this important biomolecule.

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## References

- 1. 4-Pyridoxic Acid [drugfuture.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
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